Otophylloside B 4'''-O-alpha-L-cymaropyranoside
CAS No.: 171422-82-5
Cat. No.: VC0211657
Molecular Formula: C56H90O19
Molecular Weight: 1067.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171422-82-5 |
|---|---|
| Molecular Formula | C56H90O19 |
| Molecular Weight | 1067.3 g/mol |
| IUPAC Name | [(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate |
| Standard InChI | InChI=1S/C56H90O19/c1-28(2)29(3)21-43(58)72-42-27-41-52(9)17-16-36(22-35(52)15-18-55(41,61)56(62)20-19-54(60,34(8)57)53(42,56)10)71-44-24-38(64-12)49(31(5)68-44)74-46-26-40(66-14)51(33(7)70-46)75-47-25-39(65-13)50(32(6)69-47)73-45-23-37(63-11)48(59)30(4)67-45/h15,21,28,30-33,36-42,44-51,59-62H,16-20,22-27H2,1-14H3/b29-21+/t30-,31+,32+,33+,36-,37+,38-,39+,40-,41+,42+,44-,45-,46-,47-,48-,49+,50+,51+,52-,53+,54+,55-,56+/m0/s1 |
| SMILES | CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)C)OC)O |
| Canonical SMILES | CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)C)OC)O |
| Appearance | Powder |
Introduction
Chemical Identity and Classification
Otophylloside B 4'''-O-alpha-L-cymaropyranoside is taxonomically classified under "Lipids and lipid-like molecules > Steroids and steroid derivatives > Steroidal glycosides" . This classification reflects its core steroidal structure with attached glycoside moieties, which contribute to its complex chemical nature. The compound represents an important subclass of natural products often found in certain plant species.
Nomenclature and Identification
The compound is officially identified through several systematic naming conventions and identifiers:
| Identifier Type | Information |
|---|---|
| CAS Registry Number | 171422-82-5 |
| Chemical Name | Otophylloside B 4'''-O-alpha-L-cymaropyranoside |
| IUPAC Name | [(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate |
| InChI Key | YUDOHRCAEPBFBO-ZIIVSZOXSA-N |
The compound is also known by synonyms including "OtophyllosideB4'''-O-α-L-cymaropyranoside" and the extended systematic name describing its pregn-5-en-20-one structure with various substituents .
Physical and Chemical Properties
Otophylloside B 4'''-O-alpha-L-cymaropyranoside possesses complex physicochemical properties owing to its elaborate molecular structure that combines a steroidal core with multiple glycoside attachments.
Structural Characteristics
The structural features of Otophylloside B 4'''-O-alpha-L-cymaropyranoside can be represented through various chemical notations:
| Property | Value |
|---|---|
| Molecular Formula | C₅₆H₉₀O₁₉ |
| Molecular Weight | 1067.30-1067.32 g/mol |
| Exact Mass | 1066.60763064 g/mol |
Physicochemical Parameters
The compound exhibits the following physicochemical characteristics:
| Parameter | Value |
|---|---|
| Physical Appearance | Powder |
| Topological Polar Surface Area (TPSA) | 235.00 Ų |
| XlogP | 4.10 |
| Atomic LogP (AlogP) | 5.12 |
| H-Bond Acceptors | 19 |
| H-Bond Donors | 4 |
| Rotatable Bonds | 16 |
| Purity (Commercial) | >98% |
These properties suggest that Otophylloside B 4'''-O-alpha-L-cymaropyranoside has significant polar surface area while maintaining a relatively high lipophilicity, which may influence its solubility characteristics and biological membrane permeability .
Chemical Structure Representation
The chemical structure of Otophylloside B 4'''-O-alpha-L-cymaropyranoside can be represented using various chemical notation systems to capture its complex stereochemistry and connectivity.
Molecular Notations
The compound's structure is represented in standard chemical notations:
| Notation Type | Representation |
|---|---|
| SMILES (Canonical) | CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)C)OC)O |
| SMILES (Isomeric) | C[C@H]1C@@HO |
| InChI | InChI=1S/C56H90O19/c1-28(2)29(3)21-43(58)72-42-27-41-52(9)17-16-36(22-35(52)15-18-55(41,61)56(62)20-19-54(60,34(8)57)53(42,56)10)71-44-24-38(64-12)49(31(5)68-44)74-46-26-40(66-14)51(33(7)70-46)75-47-25-39(65-13)50(32(6)69-47)73-45-23-37(63-11)48(59)30(4)67-45/h15,21,28,30-33,36-42,44-51,59-62H,16-20,22-27H2,1-14H3/b29-21+/t30-,31+,32+,33+,36-,37+,38-,39+,40-,41+,42+,44-,45-,46-,47-,48-,49+,50+,51+,52-,53+,54+,55-,56+/m0/s1 |
These notations capture the intricate stereochemistry of the molecule, including the alpha-L-cymaropyranoside configuration that distinguishes this particular variant of Otophylloside B .
Applications and Research Uses
Otophylloside B 4'''-O-alpha-L-cymaropyranoside has several potential applications in scientific research and pharmaceutical development, though specific studies on its pharmacological activities appear limited in the available literature.
| Storage Parameter | Recommendation |
|---|---|
| Storage Condition | Store in sealed, cool, and dry conditions |
| Solubility Enhancement | Warm tube to 37°C and use ultrasonic bath for dissolution |
| Stock Solution Storage | Below -20°C for several months |
| Shipping Condition | Room temperature or blue ice upon request |
These recommendations suggest that the compound has moderate stability under proper storage conditions but may require special handling for experimental use .
Structural Relationship with Other Compounds
Otophylloside B 4'''-O-alpha-L-cymaropyranoside belongs to a family of related steroidal glycosides. A structurally related compound is Otophylloside B 4'''-O-beta-D-cymaropyranoside (CAS: 171422-85-8), which differs in the stereochemistry of the terminal glycoside moiety .
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